molecular formula C14H21N5O2 B2395095 1-(4-(3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone CAS No. 2034409-52-2

1-(4-(3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone

Cat. No. B2395095
CAS RN: 2034409-52-2
M. Wt: 291.355
InChI Key: DOOYFQWPPNPZIX-UHFFFAOYSA-N
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Description

1-(4-(3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized using a specific method and has been extensively studied for its mechanism of action and physiological effects.

Scientific Research Applications

Structural Analysis and Hydrogen-Bonding Patterns

Studies have explored the hydrogen-bonding patterns of compounds structurally related to 1-(4-(3-(2H-1,2,3-triazol-2-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone, highlighting the importance of bifurcated intra- and intermolecular hydrogen bonding in stabilizing the crystal structures of enaminones. Such analyses provide foundational knowledge for the design of compounds with desired physical and chemical properties (Balderson et al., 2007).

Synthesis and Biological Activities

Research on derivatives structurally related to the compound has shed light on the synthesis of new chemical entities with potential biological activities. For instance, the synthesis of new 1H-1,2,4-triazole derivatives containing pyridine units has been studied, and some of these compounds have shown antibacterial and plant growth regulatory activities (Jian‐Bing Liu et al., 2007). Such findings are critical for the development of new agrochemicals and antibiotics.

Application in Organic Synthesis

The compound's related research has contributed to the field of organic synthesis, particularly in the creation of novel heterocyclic compounds. Studies involving [3+2] cycloadditions with nonstabilized azomethine ylides have led to the synthesis of 1-benzopyrano[2,3-c]pyrrolidines and dipyrrolidines, showcasing the versatility of similar compounds in synthesizing complex organic structures (Sosnovskikh et al., 2014).

Antiviral Activities

There's ongoing research into the antiviral activities of compounds structurally related to this compound. For example, studies on pyrazolo[3,4-b]pyridinyl ethanone derivatives have demonstrated their utility as starting materials for synthesizing compounds with potential antiviral activities, highlighting the potential medical applications of these chemical entities (Attaby et al., 2006).

Mechanism of Action

Target of Action

Similar 1,2,4-triazole derivatives have been reported to interact with thearomatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition can be beneficial in the treatment of estrogen-dependent diseases, such as breast cancer .

Mode of Action

It’s known that 1,2,4-triazole derivatives can formhydrogen bonds with different targets, which can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond .

Biochemical Pathways

It’s known that the inhibition of aromatase can disrupt the biosynthesis of estrogens, which can have downstream effects on various cellular processes, including cell proliferation and differentiation .

Pharmacokinetics

It’s known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds can improve their pharmacokinetic properties .

Result of Action

Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against various human cancer cell lines, including mcf-7, hela, and a549 . This suggests that this compound may also have potential anticancer effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid followed by removing of the trifluoroacetyl protecting group to afford aminofurazan . The compounds synthesized are thermally stable (decomposition onset temperatures 147–228 °C), exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance (the oxidizer excess coefficients α = 0.42–0.71) .

properties

IUPAC Name

1-[4-[3-(triazol-2-yl)pyrrolidine-1-carbonyl]piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O2/c1-11(20)17-7-2-12(3-8-17)14(21)18-9-4-13(10-18)19-15-5-6-16-19/h5-6,12-13H,2-4,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOYFQWPPNPZIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)N2CCC(C2)N3N=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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